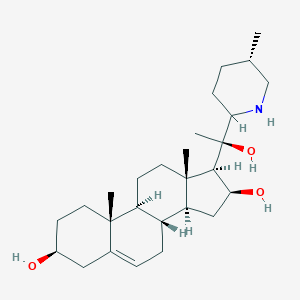

22,26-Epiminocholest-5-ene-3,16,20-triol

説明

特性

CAS番号 |

118985-28-7 |

|---|---|

分子式 |

C27H45NO3 |

分子量 |

431.7 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1R)-1-hydroxy-1-[(5S)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO3/c1-16-5-8-23(28-15-16)27(4,31)24-22(30)14-21-19-7-6-17-13-18(29)9-11-25(17,2)20(19)10-12-26(21,24)3/h6,16,18-24,28-31H,5,7-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23?,24-,25-,26-,27-/m0/s1 |

InChIキー |

BMGBVZMEIAHUFA-CUAWSUMVSA-N |

SMILES |

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O |

異性体SMILES |

C[C@H]1CCC(NC1)[C@@](C)([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O |

正規SMILES |

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O |

同義語 |

22,26-epiminocholest-5-ene-3,16,20-triol vertaline B |

製品の起源 |

United States |

準備方法

Initial Derivatization: Chloroamination and Acetylation

The primary synthetic pathway begins with solasodine (1) , a naturally occurring spirosolane alkaloid. Treatment of solasodine with chlorine gas in methanol under controlled acidic conditions yields (22R,23S,25R)-N-chloro-22,26-epiminocholest-5-ene-3β,16β,23-triol (11) . This step introduces the critical 22,26-epimino moiety while retaining the steroidal backbone. Subsequent acetylation of 11 using acetic anhydride in pyridine produces the 3,16,23-triacetyl derivative (15) , which serves as a stabilized intermediate for further reactions.

Key Reaction Conditions

Grob Fragmentation and Secoaldehyde Formation

Treatment of 11 or 15 with sodium methoxide in methanol induces a Grob fragmentation, cleaving the C22–C23 bond to form the 22,23-secoaldehyde 16 as the major product (65–70% yield). This reaction proceeds via a retro-aldol mechanism, with the methoxide ion abstracting the C23 proton, leading to bond cleavage and aldehyde formation. Minor products, such as (23S)-23-hydroxysolasodine (2) , arise via competing Ruschig reactions (8–12% yield).

Hydrolysis and Epoxide Formation

Acidic Hydrolysis of Secoaldehyde 16

Hydrolysis of 16 with methanolic hydrochloric acid (2M, reflux, 6 hr) generates two primary products:

-

16β,22-Epoxy-23,24-dinorchol-5-ene-3β,22β-diol (17) : Formed via intramolecular epoxidation of the secoaldehyde intermediate (55% yield).

-

22-O-Methyl derivative (18) : Produced by methanolysis of the aldehyde group (30% yield).

Structural Confirmation

-

17 and 18 were oxidized to acetyldiosgenin lactone (20) , a known compound, confirming their structures via comparative NMR and IR spectroscopy.

Photolytic Carbon-Carbon Cleavage

Photolysis of Triacetylated Intermediate 10

Photolysis of (22R,23S,25R)-3β,16β-diacetoxy-N-chloro-22,26-epiminocholest-5-en-23-ol (10) under UV light (254 nm, 4 hr) induces C22–C23 cleavage, yielding (20S)-3β,16β-diacetoxypregn-5-ene-20-carbaldehyde (21) as the major product (60% yield). Subsequent treatment of 21 with methanolic HCl converts it to 18 , demonstrating the interconnectivity of these pathways.

Comparative Analysis of Synthetic Methods

Yield and Selectivity

| Method | Starting Material | Key Step | Major Product | Yield (%) |

|---|---|---|---|---|

| Chloroamination | Solasodine (1) | N-Chloro formation | 11 | 78 |

| Grob Fragmentation | 11 | C22–C23 cleavage | 16 | 70 |

| Acidic Hydrolysis | 16 | Epoxidation | 17 | 55 |

| Photolytic Cleavage | 10 | UV-induced cleavage | 21 | 60 |

Spectroscopic Characterization

-

Compound 11 : NMR (CDCl₃): δ 5.31 (1H, d, J=5.1 Hz, H-6), 4.42 (1H, m, H-3β), 3.78 (1H, dd, J=10.2 Hz, H-16β).

-

Compound 17 : IR (KBr): 3420 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O lactone).

Challenges and Optimization Strategies

Regioselectivity in Epoxidation

The formation of 17 versus 18 during hydrolysis is highly sensitive to reaction conditions:

化学反応の分析

Types of Reactions

Vertaline B undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

科学的研究の応用

Vertaline B has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study steroidal alkaloid synthesis and reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Vertaline B involves its interaction with specific molecular targets in the body. It binds to certain receptors and enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Epiminocholestane Family

(a) 22,26-Epiminocholest-5-ene-3,16-diol (S-200)

- Structure : Differs by lacking the C-20β hydroxyl group present in vertaline B.

- Activity: Not explicitly reported, but structural simplification suggests reduced receptor binding compared to triol derivatives .

(b) Spiralosides A–C

- Structure: Glycosylated derivatives of (22R,25S)-22,26-epiminocholest-5-ene-3β,16α-diol with N-acetyl and sugar moieties (e.g., α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl in spiraloside A).

- Source : Fruits of Solanum spirale.

- Activity : Evaluated for antitussive (cough-suppressant) and expectorant effects in vivo, though mechanisms remain unelucidated .

- Key Difference : The 16α-OH configuration and glycosylation contrast with vertaline B’s 16β-OH and lack of sugars, likely altering solubility and bioactivity .

Non-Epiminocholestane Steroidal Triols and Derivatives

(a) Cholest-5-ene-3β,7α,12α-triol

- Structure: Lacks the epimino bridge but shares the Δ⁵ double bond and hydroxylation at C-3β.

- Source : Intermediate in bile acid biosynthesis.

- Activity : Inhibits oxysterol 7α-hydroxylase (IC₅₀ = 9.0 μM), a key enzyme in cholesterol metabolism .

- Key Difference : The absence of the 22,26-aza ring and presence of 7α,12α-OH groups direct its role in lipid metabolism rather than alkaloid-associated pathways .

(b) 20-Methyl-Δ⁵-17α-pregnene-3β,16α,20-triol

- Structure : Pregnane backbone with 3β,16α,20-triol and a methyl group at C-20.

- Source : Synthetic derivative from 16α,17α-epoxy-pregnene diol.

- Key Difference : The pregnane skeleton and 16α-OH configuration distinguish it from vertaline B’s cholestane backbone and 16β-OH .

(c) Androst-5-ene-3,7,17-triol

- Structure : Androstane backbone with hydroxyls at C-3, C-7, and C-15.

- Source : Synthetic or microbial origin.

- Activity: Limited data, but related androstane derivatives influence hormone metabolism .

- Key Difference : Androstane’s truncated skeleton (19 carbons vs. cholestane’s 27) limits direct functional comparison .

Cytotoxic Steroidal Compounds

(a) (20S)-5-Ergostene-3β,7α,16β,20-tetrol

- Structure : Ergostane backbone with 3β,7α,16β,20-tetrol and Δ⁵ double bond.

- Source : Melia azedarach leaves.

- Activity : Cytotoxic (IC₅₀ ~12–80 mg/mL), less potent than 5-fluorouracil (IC₅₀ ~7–15 mg/mL) .

- Key Difference : Additional 7α-OH and tetrol configuration may enhance membrane interaction compared to vertaline B’s triol .

(b) 25-Methoxy-dammarane-3β,12β,20-triol

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。